5-n-Octylthiophene-2-boronic acid is a specialized organoboron compound that contains a thiophene ring substituted with an octyl group and a boronic acid functional group. This compound is significant in organic synthesis, particularly in the development of materials for electronic applications, such as organic semiconductors and photovoltaic devices. Its structure allows for various chemical reactions, making it a versatile building block in synthetic organic chemistry.
5-n-Octylthiophene-2-boronic acid can be derived from the functionalization of thiophene derivatives through various synthetic pathways, including the Suzuki-Miyaura coupling reaction. The presence of the boronic acid group enhances its utility in cross-coupling reactions, which are fundamental in constructing complex organic molecules.
This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their reactivity in forming stable complexes with diols and play crucial roles in various chemical transformations, particularly in the synthesis of aryl compounds.
The synthesis of 5-n-Octylthiophene-2-boronic acid typically involves several key steps:
The reaction conditions typically involve heating the mixture to facilitate the coupling process, often under an inert atmosphere to prevent oxidation. Reaction times can vary but generally range from several hours to overnight depending on the scale and specific conditions used.
5-n-Octylthiophene-2-boronic acid features a thiophene ring with an octyl substituent at the 5-position and a boronic acid group at the 2-position. The molecular formula is , where:
The compound has distinct physical properties, including melting and boiling points that vary based on purity and specific structural characteristics. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.
5-n-Octylthiophene-2-boronic acid participates in various chemical reactions, primarily involving:
The reaction conditions for these transformations often require careful control of temperature, solvent choice, and catalyst loading to optimize yields and selectivity.
The mechanism of action for 5-n-Octylthiophene-2-boronic acid primarily revolves around its reactivity as a boron-containing nucleophile:
Studies have shown that the efficiency of these reactions can be influenced by factors such as solvent polarity, temperature, and the presence of ligands that stabilize palladium intermediates .
5-n-Octylthiophene-2-boronic acid finds applications primarily in:
The Suzuki-Miyaura reaction is a cornerstone for synthesizing 5-n-octylthiophene-2-boronic acid, leveraging halogenated precursors like 5-n-octyl-2-bromothiophene. Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) mediate the coupling between organohalides and diboron reagents (B₂pin₂ or B₂neop₂), enabling C-B bond formation under mild conditions [1] [3]. Catalyst selection critically influences efficiency: Pd(dppf)Cl₂ achieves >90% yield with electron-rich ligands, while Pd(OAc)₂/JohnPhos enhances reactivity for sterically hindered systems [2] [6]. Base choice (Cs₂CO₃ or K₃PO₄) facilitates transmetalation by generating boronate intermediates, though aqueous bases necessitate careful optimization to minimize protodeboronation [3] [7]. For 2,5-dibromo-3-n-octylthiophene, mono-borylation is achievable via stoichiometric control (1:1 B₂pin₂:substrate) at 60–80°C [8].
Table 1: Suzuki-Miyaura Borylation Optimization Parameters
Halogenated Precursor | Catalyst System | Diboron Reagent | Yield (%) | Key Observation |
---|---|---|---|---|
5-n-Octyl-2-bromothiophene | Pd(dppf)Cl₂ | B₂pin₂ | 92 | Optimal for electron-neutral systems |
5-n-Octyl-2-iodothiophene | Pd(OAc)₂/JohnPhos | B₂neop₂ | 88 | Effective for steric hindrance |
2,5-Dibromo-3-n-octylthiophene | Pd(PPh₃)₄ | B₂pin₂ | 75 | Selective mono-borylation |
Stille coupling constructs π-conjugated bithiophene intermediates prior to borylation, essential for electronic materials. 5-n-Octyl-2-(tributylstannyl)thiophene couples with 5-bromo-2-thienylboronic esters under Pd₂(dba)₃ catalysis, forming 5,5′-di(n-octyl)-2,2′-bithiophene [1] [8]. Tris(2-furyl)phosphine additives suppress homocoupling, while CuI co-catalysis accelerates transmetalation in anhydrous THF [8]. The bithiophene is subsequently borylated via directed ortho-metalation or Ir-catalyzed C-H borylation, achieving regioregularity >98% [8] [10]. This sequential approach enables access to oligothiophene-boronic acids with tailored optoelectronic properties.
Directed ortho-metalation (DoM) exploits the inherent directing ability of thiophene’s sulfur atom or installed auxiliaries (e.g., amides). n-Octylthiophene with a 2-carboxamide group undergoes lithiation at −78°C with n-BuLi, followed by quenching with triisopropyl borate (B(OiPr)₃) to yield boronic acids after hydrolysis [8] [10]. Ortho-directing groups (DG) like methoxy or dimethylaminomethyl enable C3-borylation in 3-n-octylthiophene systems, though competing side reactions necessitate cryoscopic conditions [10]. Post-borylation, the DG is cleaved via hydrolysis or reduction, preserving the boronic acid functionality.
Table 2: Directed Ortho-Metalation Directing Groups
Directing Group (DG) | Substrate | Electrophile | DG Removal Method | Regioselectivity |
---|---|---|---|---|
CONEt₂ | 3-n-Octylthiophene-2-carboxamide | B(OiPr)₃ | Acidic hydrolysis | C3 > C5 |
OMe | 5-n-Octyl-2-methoxythiophene | B(OMe)₃ | BBr₃ demethylation | C3 exclusively |
CH₂NMe₂ | 2-(Dimethylaminomethyl)-5-n-octylthiophene | ClB(OR)₂ | Hydrogenolysis | C3 > C4 |
The Vilsmeier-Haack-Arnold (VHA) reaction converts 3-n-octylthiophene to 5-n-octyl-2-formylthiophene via electrophilic formylation at the least hindered C5 position [1]. Subsequent treatment with (iPrO)₂P(O)CH₂CN and NaH generates a vinylphosphonate intermediate, which undergoes Pd-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) to install the boronate ester. Acidic workup then delivers the boronic acid [1] [5]. This method circumvents halogenation steps but requires rigorous control of VHA conditions (POCl₃/DMF stoichiometry) to suppress overformylation or chlorination byproducts.
Photoinduced borylation replaces transition metals with photocatalysts (e.g., Ir(ppy)₃ or 4CzIPN) for C(sp²)-Br bond activation. Under blue light (456 nm), 5-n-octyl-2-bromothiophene reacts with B₂pin₂ via single-electron transfer (SET), generating aryl radicals that combine with boryl radicals from diboron reagent homolysis [4] [9]. Key advantages include room-temperature operation and functional group tolerance (e.g., esters, ketones). Solvent effects are pronounced: DMSO enhances radical stability, while THF favors nucleophilic quenching. Additives like iPr₂NEt reduce Ir(IV) to regenerate Ir(III), sustaining the catalytic cycle [4] [9].
Table 3: Photocatalytic Borylation Conditions
Photocatalyst | Light Source | Solvent | Additive | Yield (%) |
---|---|---|---|---|
Ir(ppy)₃ | 456 nm LED | DMSO | iPr₂NEt | 85 |
4CzIPN | 390 nm LED | MeCN | DABCO | 78 |
Eosin Y | Green LED | THF/H₂O | — | 62 |
Radical borylation of alkyl-substituted thiophenes faces challenges from sp³-sp³ homocoupling. Stabilization is achieved using N-methyliminodiacetic acid (MIDA) or diethanolamine (DEA) adducts with B₂pin₂, forming "masked" diboron reagents [4] [6] [7]. The DEA adduct (DABO boronate) quenches alkylthienyl radicals, yielding air-stable complexes that hydrolyze to boronic acids in situ during coupling [6]. For 5-n-octylthiophene-2-boronic acid, this method suppresses protodeboronation by sequestering the boronate as a tetrahedral adduct until hydrolysis.
Table 4: Stabilized Boron Reagents for Radical Borylation
Stabilizing Agent | Adduct Structure | Radical Quenching Efficiency | Hydrolysis Conditions |
---|---|---|---|
Diethanolamine (DEA) | DABO boronate | High | Mild acid (pH 5–6) |
MIDA | N-Methyliminodiacetate | Moderate | 1M NaOH, 60°C |
Pinacol | Bpin₂ adduct | Low | Aqueous workup |
Compound Index
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